molecular formula C11H9F3O2 B6318493 trans-Methyl 2-(trifluoromethyl)cinnamate, 98% CAS No. 157518-53-1

trans-Methyl 2-(trifluoromethyl)cinnamate, 98%

Cat. No. B6318493
CAS RN: 157518-53-1
M. Wt: 230.18 g/mol
InChI Key: FKNSNJMXPAZNKV-VOTSOKGWSA-N
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Description

Trans-Methyl 2-(trifluoromethyl)cinnamate is a derivative of cinnamic acid. It is a white or transparent solid with a strong, aromatic odor . It is found naturally in a variety of plants, including fruits like strawberries, and some culinary spices, such as Sichuan pepper and some varieties of basil . It has antimicrobial properties .


Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method uses Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The molecular structure of trans-Methyl 2-(trifluoromethyl)cinnamate is C6H5CH=CHCO2CH3 . The trifluoromethyl group (CF3) substitution at each ring position has significant effects on the physicochemical features of the molecule .


Chemical Reactions Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .


Physical And Chemical Properties Analysis

Trans-Methyl 2-(trifluoromethyl)cinnamate has a molecular weight of 162.19 . The ionization constant and UV-spectra of 2-(trifluoromethyl)cinnamic acid have been studied .

Mechanism of Action

Target of Action

trans-Methyl 2-(trifluoromethyl)cinnamate, a derivative of cinnamic acid, primarily targets microorganisms, including pathogenic fungi and bacteria . The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

The compound’s mode of action involves direct interaction with its targets, leading to changes in their structure and function . For instance, it uncouples the energy transducing membrane, stimulating non-specific membrane permeability . This allows proton influx across the plasma membrane , which can disrupt the normal functioning of the microorganisms and lead to their death .

Biochemical Pathways

The biochemical pathways affected by trans-Methyl 2-(trifluoromethyl)cinnamate are primarily related to the synthesis of phenylpropanoid compounds . Cinnamic acid, the parent compound, is a precursor for the production of various di(lignans), polyphenols (lignins), and other substituted derivatives . These compounds play a crucial role in the growth and development of plants .

Pharmacokinetics

The solubility of cinnamic acid, its parent compound, is known to be affected by ph . It is more soluble in an alkaline environment (higher than its pKa), which could influence the bioavailability of trans-Methyl 2-(trifluoromethyl)cinnamate .

Result of Action

The molecular and cellular effects of trans-Methyl 2-(trifluoromethyl)cinnamate’s action include disruption of the plasma membrane and cell wall of microorganisms . This leads to changes in membrane permeability and potentially interferes with enzyme function . As a result, the compound exhibits antimicrobial and antifungal activities .

Action Environment

Environmental factors such as temperature, light, and pH need to be kept constant to ensure the quality of cinnamic acid, the parent compound . These factors could also influence the action, efficacy, and stability of trans-Methyl 2-(trifluoromethyl)cinnamate. For instance, exposure to UV-B irradiation is known to regulate the activity of certain enzymes involved in the synthesis of cinnamic acid and its derivatives .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

methyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNSNJMXPAZNKV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155987
Record name 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)cinnamate

CAS RN

157518-53-1
Record name 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157518-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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